

ST-193 Hydrochloride: A Potent Broad-Spectrum Arenavirus Entry Inhibitor

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Compound of Interest

Compound Name: ST-193 hydrochloride

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

ST-193 hydrochloride is a novel small-molecule inhibitor demonstrating potent and broad-spectrum activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides an in-depth overview of the antiviral activity of **ST-193 hydrochloride**, its mechanism of action, and detailed experimental protocols for its evaluation. All available quantitative data on its inhibitory effects are summarized, and its mechanism of action is visualized through signaling pathway diagrams. While extensively studied for its antiviral properties, public domain information regarding any anticancer activity of **ST-193 hydrochloride** is not currently available.

Introduction

Arenaviruses, such as Lassa, Junin, Machupo, Guanarito, and Sabia viruses, are significant public health concerns due to their potential to cause severe and often fatal hemorrhagic fevers. The lack of effective and broadly acting therapeutics necessitates the development of novel antiviral agents. **ST-193 hydrochloride**, a benzimidazole derivative, has emerged as a promising candidate, exhibiting potent inhibitory activity against a wide range of arenaviruses. This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of **ST-193 hydrochloride**.

Chemical Properties

- Chemical Name: 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine, hydrochloride
- Molecular Formula: C₂₄H₂₆ClN₃O
- Molecular Weight: 407.94 g/mol
- Chemical Structure:



Chemical Structure of ST-193 Hydrochloride

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Caption: Chemical structure of **ST-193 hydrochloride**.

Broad-Spectrum Antiviral Activity

ST-193 hydrochloride has demonstrated potent inhibitory activity against various arenaviruses, primarily by preventing viral entry into host cells. Its efficacy has been evaluated using both pseudotyped virus particles and infectious arenaviruses.

Quantitative Antiviral Data

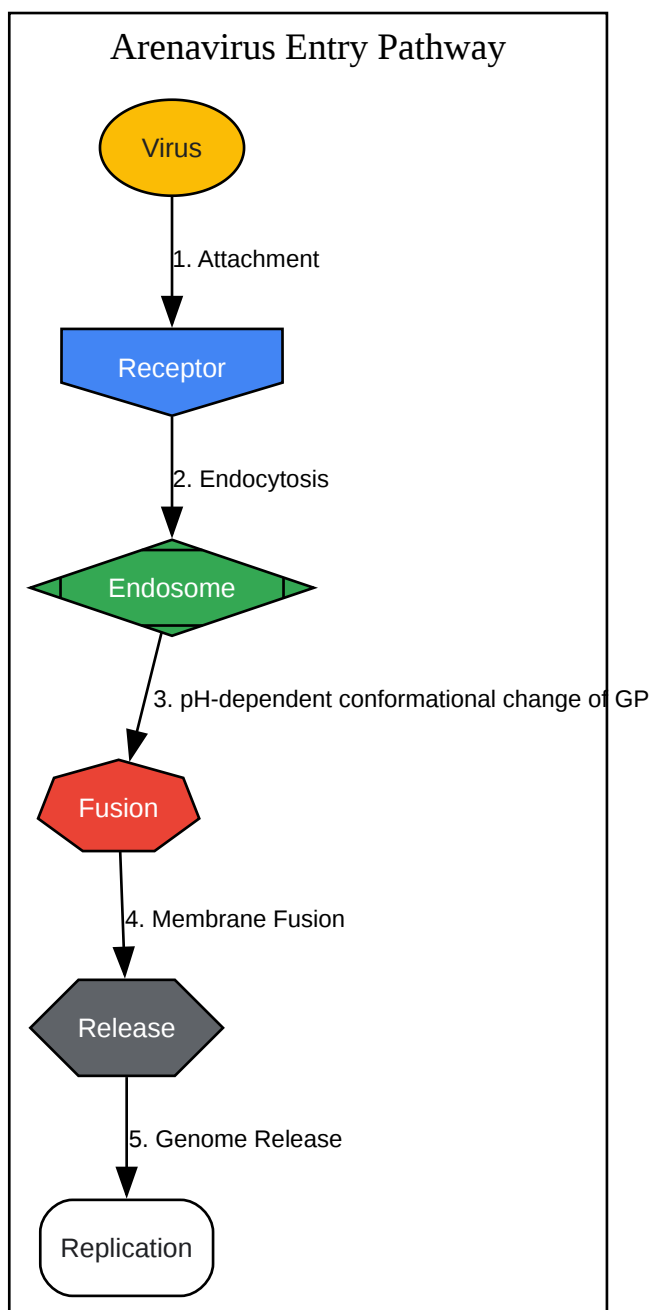
The half-maximal inhibitory concentrations (IC₅₀) of **ST-193 hydrochloride** against different arenaviruses are summarized in the table below.

Virus (Pseudotype or Live Virus)	IC50 (nM)	Reference
Lassa virus (LASV) pseudotype	1.6	[1] [2]
Junín virus (JUNV) pseudotype	0.2 - 12	[1] [3]
Machupo virus (MACV) pseudotype	0.2 - 12	[1] [3]
Guanarito virus (GTOV) pseudotype	0.2 - 12	[1] [3]
Sabiá virus (SABV) pseudotype	0.2 - 12	[1] [3]
Guanarito virus (live virus)	0.44	[1] [2]
Junin virus (live virus)	0.62	[1] [2]
Lassa virus (live virus)	1.4	[1] [2]
Machupo virus (live virus)	3.1	[1] [2]

Note: **ST-193 hydrochloride** showed no antiviral activity against pseudotypes of Lymphocytic Choriomeningitis Virus (LCMV) or Vesicular Stomatitis Virus (VSV) at concentrations up to 10 μ M, indicating its specificity for pathogenic arenaviruses.[\[1\]](#)[\[3\]](#)

Mechanism of Action: Arenavirus Entry Inhibition

ST-193 hydrochloride acts as a specific inhibitor of arenavirus entry. The viral entry process is a multi-step mechanism involving attachment to the host cell receptor and subsequent pH-dependent fusion of the viral and endosomal membranes.

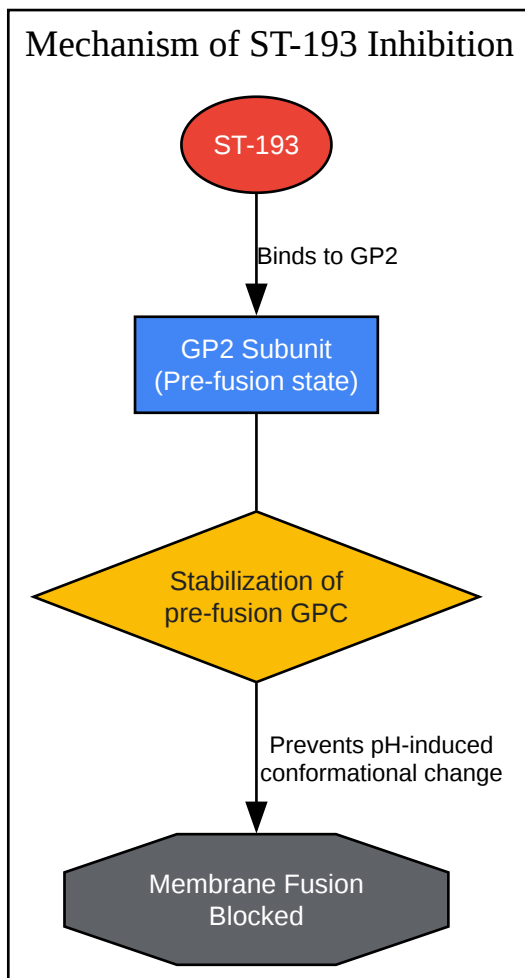


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Caption: Simplified workflow of arenavirus entry into a host cell.

ST-193 hydrochloride specifically targets the viral glycoprotein complex (GPC), which is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). Evidence suggests that ST-193 binds to

the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion.[4]



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Caption: Proposed mechanism of action for **ST-193 hydrochloride**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of **ST-193 hydrochloride**.

Pseudovirus Neutralization Assay

This assay is used to determine the IC₅₀ of **ST-193 hydrochloride** against arenavirus entry in a BSL-2 setting.

Materials:

- HEK293T cells
- Lentiviral or retroviral packaging and transfer plasmids
- Plasmid encoding the arenavirus glycoprotein of interest
- Plasmid encoding a reporter gene (e.g., luciferase or GFP)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **ST-193 hydrochloride** stock solution (in DMSO)
- Transfection reagent
- Luciferase assay reagent or flow cytometer

Protocol:

- Pseudovirus Production:
 - Co-transfect HEK293T cells with the packaging plasmid, the transfer plasmid encoding the reporter gene, and the plasmid encoding the arenavirus glycoprotein.
 - Incubate for 48-72 hours.
 - Harvest the supernatant containing the pseudotyped viral particles.
 - Filter the supernatant through a 0.45 µm filter and store at -80°C.
- Neutralization Assay:
 - Seed target cells (e.g., Vero or A549) in a 96-well plate and incubate overnight.
 - Prepare serial dilutions of **ST-193 hydrochloride** in cell culture medium.

- Pre-incubate the pseudovirus with the different concentrations of **ST-193 hydrochloride** for 1 hour at 37°C.
- Remove the medium from the target cells and add the virus-compound mixture.
- Incubate for 48-72 hours.
- Data Analysis:
 - Measure the reporter gene expression (luciferase activity or GFP-positive cells).
 - Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Plaque Reduction Neutralization Test (PRNT)

This assay is used to determine the antiviral activity of **ST-193 hydrochloride** against live, infectious arenaviruses in a high-containment (BSL-4) laboratory.

Materials:

- Vero E6 cells
- Infectious arenavirus stock
- Cell culture medium (e.g., MEM with 2% FBS)
- **ST-193 hydrochloride** stock solution (in DMSO)
- Overlay medium (e.g., containing methylcellulose or agarose)
- Crystal violet staining solution

Protocol:

- Cell Seeding:

- Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.
- Virus-Compound Incubation:
 - Prepare serial dilutions of **ST-193 hydrochloride**.
 - Mix the compound dilutions with a known titer of the arenavirus (e.g., 100 plaque-forming units).
 - Incubate the mixture for 1 hour at 37°C.
- Infection:
 - Remove the growth medium from the Vero E6 cell monolayers and infect with the virus-compound mixture.
 - Incubate for 1 hour at 37°C to allow for viral adsorption.
- Overlay and Incubation:
 - Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of **ST-193 hydrochloride**.
 - Incubate the plates for 5-7 days, or until plaques are visible.
- Plaque Visualization and Counting:
 - Fix the cells with a formalin solution.
 - Stain the cells with crystal violet.
 - Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
 - Determine the IC50 value.

In Vivo Efficacy

In a guinea pig model of Lassa fever, treatment with **ST-193 hydrochloride** resulted in a significant reduction in viremia and increased survival rates compared to untreated or ribavirin-treated animals.[2]

Potential for Anticancer Activity

A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the anticancer activity of **ST-193 hydrochloride**. While some benzimidazole derivatives have been investigated for their anticancer properties, the research focus for **ST-193 hydrochloride** has been exclusively on its potent antiviral effects against arenaviruses. Therefore, at present, there is no data to support or refute the potential of **ST-193 hydrochloride** as an anticancer agent.

Conclusion

ST-193 hydrochloride is a highly potent and broad-spectrum inhibitor of arenavirus entry. Its specific mechanism of action, targeting the GP2 subunit of the viral glycoprotein, makes it an attractive candidate for further preclinical and clinical development as a treatment for arenavirus-induced hemorrhagic fevers. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel antiviral compounds. Future research could explore the potential for synergistic effects with other antiviral agents and further elucidate the precise binding site and molecular interactions of **ST-193 hydrochloride** with the arenavirus glycoprotein complex. To date, its potential as an anticancer agent remains unexplored.

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